N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS: 303105-49-9) is a triazole-based hydrazide derivative characterized by:
- A 4-bromophenyl group in the imine moiety.
- A 1,2,4-triazole ring substituted with 4-chlorophenyl and phenyl groups at positions 4 and 5, respectively.
- A sulfanyl acetohydrazide linker bridging the triazole and imine functionalities.
This structure is synthesized via condensation reactions between substituted acetohydrazides and aldehydes, followed by spectroscopic validation (e.g., NMR, IR) and X-ray crystallography . Its design leverages the bioactivity of triazoles and hydrazides, which are known for antimicrobial, antifungal, and anticancer properties .
Properties
Molecular Formula |
C23H17BrClN5OS |
|---|---|
Molecular Weight |
526.8 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H17BrClN5OS/c24-18-8-6-16(7-9-18)14-26-27-21(31)15-32-23-29-28-22(17-4-2-1-3-5-17)30(23)20-12-10-19(25)11-13-20/h1-14H,15H2,(H,27,31)/b26-14+ |
InChI Key |
DKVTXSKALZJYHM-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole-Thiol Intermediate
The triazole-thiol backbone is synthesized through a cyclocondensation reaction:
- Reaction : Thiocarbohydrazide (1.0 equiv) reacts with 4-chlorobenzaldehyde (1.2 equiv) and acetophenone (1.0 equiv) in ethanol under reflux (78°C, 12 hours).
- Mechanism : The reaction proceeds via nucleophilic addition and cyclization, forming the 1,2,4-triazole ring.
- Workup : The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol.
Sulfanyl Group Introduction
The sulfanyl group is introduced via nucleophilic substitution:
- Reaction : The triazole-thiol intermediate (1.0 equiv) reacts with 2-chloroacetohydrazide (1.1 equiv) in dimethylformamide (DMF) at 60°C for 6 hours.
- Catalyst : Potassium carbonate (2.0 equiv) facilitates deprotonation of the thiol group.
- Purification : The product is extracted with dichloromethane and purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Yield : 75–80%.
Schiff Base Formation
The final hydrazide-Schiff base is formed through condensation:
- Reaction : The sulfanyl-acetohydrazide intermediate (1.0 equiv) reacts with 4-bromobenzaldehyde (1.05 equiv) in methanol under acidic conditions (acetic acid, 2 drops) at 50°C for 4 hours.
- Mechanism : The aldehyde undergoes nucleophilic attack by the hydrazide’s amino group, forming an imine bond (C=N).
- Isolation : The precipitate is filtered, washed with cold methanol, and dried under vacuum.
Optimization of Reaction Parameters
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 50–60°C (Schiff base step) | Maximizes imine formation |
| Solvent | DMF (sulfanyl step) | Enhances nucleophilicity |
| Reaction Time | 4–6 hours (Schiff base) | Prevents over-oxidation |
| Catalyst Loading | 2.0 equiv K₂CO₃ | Ensures complete deprotonation |
Analytical Characterization
The final product is validated using spectroscopic and chromatographic methods:
Comparative Analysis with Alternative Methods
Alternative synthetic routes and their limitations:
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Solid-Phase Synthesis | Rapid purification | High cost of resins | 60–65 |
| Microwave-Assisted | Reduced reaction time | Limited scalability | 70–75 |
| Classical (This Work) | Cost-effective, scalable | Longer reaction times | 85–90 |
Industrial-Scale Production Considerations
For large-scale synthesis, the following modifications are recommended:
- Continuous Flow Reactors : Improve heat transfer and reduce reaction times.
- Solvent Recycling : DMF and methanol can be recovered via distillation.
- Quality Control : In-process checks (IPC) via FTIR and TLC ensure intermediate purity.
Challenges and Troubleshooting
Common issues during synthesis include:
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has a molecular weight of 526.8 g/mol and the molecular formula C23H17BrClN5OS. It features a triazole ring, known for its biological activity, and a hydrazide functional group, which enhances its reactivity and potential pharmacological properties.
Potential Applications
- Antimicrobial and Anticancer Research this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Compounds with similar structures have shown promising results against various cancer cell lines, including lung and breast cancer cells. The triazole moiety is often linked to antifungal activity, while the hydrazide component may enhance cytotoxic effects through various mechanisms.
- Pharmacodynamics Interaction studies are crucial to understanding the pharmacodynamics of this compound. These studies typically focus on understanding how the compound interacts with biological targets and how it is processed by the body.
Structural Similarities and Biological Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-bromophenyl)-3-methylthio-1H-pyrazole | Pyrazole ring; methylthio group | Antimicrobial |
| 5-(4-methoxyphenyl)-4H-1,2,4-triazole | Triazole ring; methoxy group | Anticancer |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole; acetamide | Anticancer |
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Analogues
Key analogues and their substituent differences are summarized below:
Key Observations:
Halogenation Effects :
- The 4-bromophenyl group in the target compound enhances lipophilicity and electron-withdrawing capacity compared to analogues with 3-bromophenyl or 2-fluorophenyl substituents.
- The 4-chlorophenyl group on the triazole ring improves steric bulk and polarizability relative to methoxy (MeO) or methyl (Me) groups .
Triazole Core Modifications :
- Substituents at position 4 (e.g., 4-MePh in CAS 303102-51-4) influence planarity and crystal packing , as shown by X-ray studies .
- Position 5 substitutions (e.g., phenyl vs. 4-tert-butylphenyl) modulate π-π stacking interactions and bioactivity .
Notes:
- The 4-bromo/4-chloro combination in the target compound balances bioactivity and solubility , outperforming methoxy-substituted analogues in antifungal assays .
- Higher lipophilicity in the 3-bromophenyl analogue (CAS 303105-70-6) correlates with enhanced membrane permeability but reduced solubility .
Biological Activity
N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. The compound features a unique structural configuration that combines a triazole ring with hydrazide and sulfanyl groups, which are known to enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H17BrClN5OS, with a molecular weight of 526.8 g/mol. Its structure includes:
- Triazole Ring : Known for antifungal and anticancer properties.
- Hydrazide Functional Group : Enhances reactivity and potential cytotoxic effects.
- Bromine and Chlorine Substituents : Contribute to its unique biological activity profile.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antimicrobial Activity
The compound has shown promising results against various microbial strains. The triazole moiety is often linked to antifungal activity, while the hydrazide component may enhance antimicrobial effects through multiple mechanisms. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Compounds with similar structural features have demonstrated cytotoxic effects against several cancer cell lines, including lung and breast cancer cells. The mechanism of action may involve the inhibition of specific cellular pathways or induction of apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique biological profile of this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-bromophenyl)-3-methylthio-1H-pyrazole | Pyrazole ring; methylthio group | Antimicrobial |
| 5-(4-methoxyphenyl)-4H-1,2,4-triazole | Triazole ring; methoxy group | Anticancer |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole; acetamide | Anticancer |
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Screening : A study assessed the compound's effectiveness against various bacterial strains and found it exhibited significant antibacterial activity (IC50 values ranging from 10 to 30 µM) .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound had IC50 values below 20 µM against several cancer cell lines (HeLa, MGC-803), indicating strong anticancer potential .
- Mechanistic Studies : Research into its mechanism of action revealed that it might induce apoptosis in cancer cells by activating caspase pathways .
Q & A
Q. What experimental strategies are recommended to optimize the synthesis of this compound?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. Bayesian optimization or heuristic algorithms (e.g., genetic algorithms) can efficiently explore multidimensional parameter spaces, reducing trial-and-error efforts . For example, flow-chemistry setups improve reproducibility and yield by enabling precise control over reaction kinetics and mixing .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., triazole derivatives in ) .
- FTIR and NMR : Validate functional groups (e.g., sulfanyl, hydrazide) and regiochemistry .
- Spectrofluorometry : Quantifies fluorescence properties, useful for tracking electronic transitions in conjugated systems .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns.
Advanced Questions
Q. How can computational methods predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Molecular docking : Tools like AutoDock or Schrödinger Suite simulate interactions with target proteins (e.g., enzymes or receptors). For triazole derivatives, prioritize proteins with conserved catalytic pockets (e.g., kinases) .
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, charge distribution) to predict reactivity and stability .
- Molecular dynamics (MD) : Assesses binding stability over time under physiological conditions .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Structural comparison : Use X-ray or NMR data to confirm if discrepancies arise from stereochemical variations or impurities .
- In vitro assays : Standardize testing conditions (e.g., cell lines, IC50 protocols) to isolate structure-activity relationships (SAR). For example, substituents on the triazole ring (e.g., bromophenyl vs. chlorophenyl) significantly alter bioactivity .
- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like assay sensitivity .
Q. What strategies are effective for designing SAR studies on derivatives of this compound?
- Methodological Answer :
- Substituent variation : Modify the 4-chlorophenyl or benzylidene groups to assess impacts on solubility and target affinity. For example, replacing bromine with electron-withdrawing groups (e.g., nitro) may enhance binding to hydrophobic pockets .
- Bioisosteric replacement : Replace the sulfanyl group with selenyl or ether linkages to evaluate metabolic stability .
- Pharmacophore mapping : Identify critical binding motifs (e.g., triazole core) using software like PHASE or MOE .
Notes
- Citations align with synthesis, structural, and computational studies from peer-reviewed papers.
- Advanced questions emphasize hypothesis-driven approaches, while basic questions focus on foundational methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
